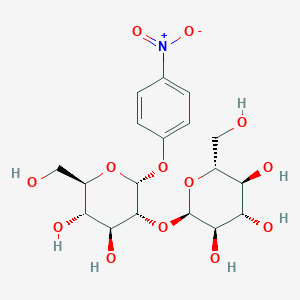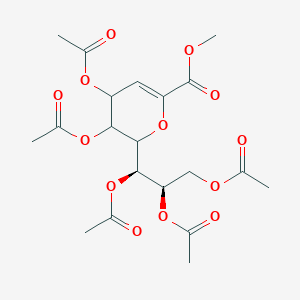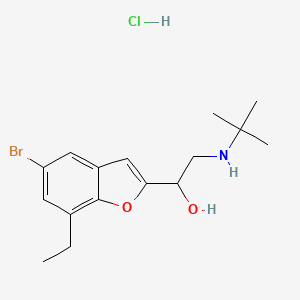
Repaglinide-ethyl-d5
描述
Repaglinide, a carbamoylmethyl benzoic acid derivative, is recognized for its role in managing type 2 diabetes mellitus. Unlike other antidiabetic agents, repaglinide uniquely binds and stimulates insulin release from pancreatic beta-cells due to its distinct structure, binding profile, and excretion mode (C. Culy & B. Jarvis, 2012). This introduction focuses on the synthesis, molecular and chemical analyses, excluding applications, dosages, and side effects.
Synthesis Analysis
Repaglinide synthesis involves multiple steps, starting from 4-ethoxycarbonyl-3-ethoxyphenylacetic acid, undergoing reactions with p-toluenesulfonyl chloride and benzyltriethylammonium chloride, leading to a mixed anhydride. This intermediate then reacts with (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butylamine, followed by hydrolysis with NaOH, achieving an overall yield of about 74% (Wu Zonghao, 2012). Another cost-effective synthesis method starts from 2-hydroxy-4-methylbenzoic acid, leading to 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate in repaglinide production (M. Salman et al., 2002).
Molecular Structure Analysis
The molecular architecture of repaglinide reveals its complex supramolecular assembly, characterized by various intra- and intermolecular interactions. Crystallographic studies have elucidated the solid-state structure, providing insight into its interaction modes, crucial for its pharmacological activity (J. Bojarska et al., 2019).
Chemical Reactions and Properties
Repaglinide undergoes various chemical reactions, including interactions with cytochrome P450 enzymes CYP2C8 and CYP3A4, affecting its metabolism. Its interaction profile is crucial for understanding drug interactions and metabolic pathways (L. Kajosaari et al., 2005).
Physical Properties Analysis
The physical properties of repaglinide, including solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for formulating and optimizing its dosage forms for therapeutic efficacy (Gui‐Mei Tang et al., 2019).
Chemical Properties Analysis
Repaglinide's chemical properties, such as reactivity and stability, are defined by its functional groups and molecular interactions. Studies focusing on impurity profiling and structural characterization provide insights into its chemical behavior and quality control during manufacturing (K. Reddy et al., 2003).
科学研究应用
Synthesis of Repaglinide
- Field : Chemical Crystallography
- Application : Repaglinide is synthesized using 2-(3-ethoxy-4-(methoxycarbonyl)phenyl) acetic acid (RGA) as a key intermediate . A derivative of RGA, 4-(carboxymethyl)-2-ethoxybenzoic acid (RGAA) can often be observed during the preparation of Repaglinide .
- Method : The crystal structure of RGA and RGAA were characterized using FT-IR and UV–Vis spectra, and by 1H NMR analysis . Hydrogen bonds between the carboxylate groups link the molecules into dimers while weak C–H···π interactions link these dimers into a one-dimensional chain .
- Results : The study provides insights into the relationship between the solid-state structures and the properties of these compounds .
Detection of Hypoglycemic Drugs
- Field : Clinical Applications of Mass Spectrometry in Drug Analysis
- Application : Repaglinide-ethyl-d5 is used as an internal standard in a high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the qualitative detection of oral hypoglycemic agents .
- Method : HPLC involved a C8 column and MS/MS was used in electrospray ionization (ESI) positive mode . Identification of all compounds was made using various multiple-reaction monitoring (MRMs) .
- Results : The method provides a rapid and simple way to measure oral hypoglycemic agents, which is essential in the evaluation of a patient with spontaneous hypoglycemia .
Drug Delivery
- Field : Nanotechnology
- Application : Repaglinide is used in the production of nanoparticles (NPs) for drug delivery .
- Method : Microfluidics, a cutting-edge technique, provides a new approach for producing nanoparticles with controlled properties .
- Results : The use of nanoparticles can potentially improve the bioavailability of Repaglinide, which is otherwise low due to its extensive first-pass metabolism .
Enhanced Bioavailability and Management of Diabetes
- Field : Biomedicine
- Application : Repaglinide is used in the formulation of nanoparticles for enhanced bioavailability and management of diabetes .
- Method : The study engineered repaglinide smart nanoparticles utilizing microfluidic technology . This method effectively generated nanocrystals with average particle sizes of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12 .
- Results : The fabricated Repaglinide’s crystallinity was verified by Differential scanning calorimetry (DSC) and Powder X-ray diffraction (PXRD) .
Microemulsion Based Solid Lipid Nanoparticles
- Field : Pharmaceutical Sciences
- Application : Repaglinide is used in the formulation of microemulsion based solid lipid nanoparticles .
- Method : Solid lipid nanoparticles were prepared utilizing an o/w microemulsion technique . The mean particle size of the solid lipid nanoparticles formed was around 339 nm, with an entrapment efficiency of 82.20% .
- Results : The results indicate that repaglinide was released more slowly from solid lipid nanoparticles made from tristearin and glyceryl monostearate in an equal ratio .
Inclusion Complexed Repaglinide
- Field : Pharmaceutical Sciences
- Application : Repaglinide is used in the formulation of inclusion complexed repaglinide .
- Method : The study does not provide specific details on the method of application or experimental procedures .
- Results : The results of the study are not detailed in the source .
Improved Bioavailability of Repaglinide
- Field : Biopharmaceutics
- Application : Repaglinide is used in the formulation of hydrotropy-solid dispersing techniques for improved solubility and bioavailability .
- Method : The study does not provide specific details on the method of application or experimental procedures .
- Results : The results of the study are not detailed in the source .
安全和危害
In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately78. Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye7.
未来方向
Repaglinide is used in the treatment of diabetes mellitus type 26. It belongs to a class of antihyperglycemic agents known as meglitinides6. Meglitinides work to reduce blood glucose levels by stimulating endogenous insulin production6. The present recommended starting dose is dependent on hemoglobin A1c levels6.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
属性
IUPAC Name |
4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKWTJYAYMJKF-NTSVIFQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662187 | |
| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Repaglinide-ethyl-d5 | |
CAS RN |
1217709-85-7 | |
| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



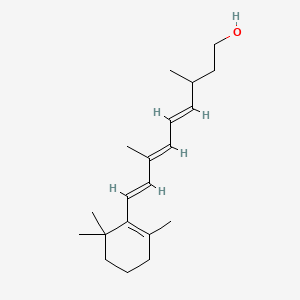
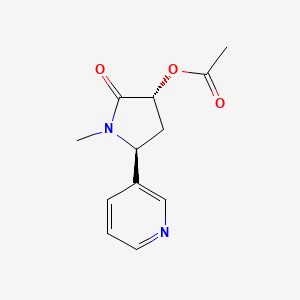
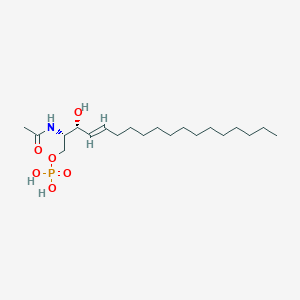
![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
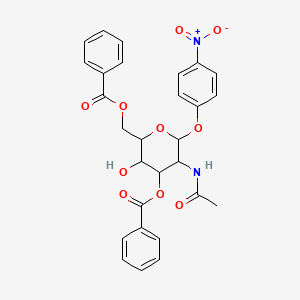
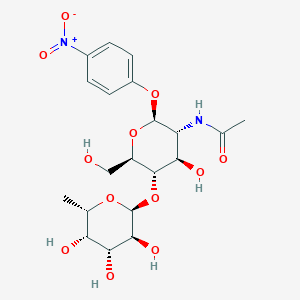
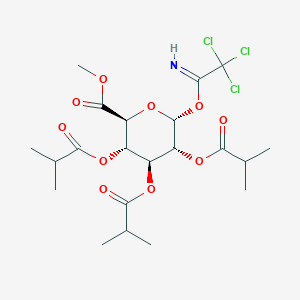
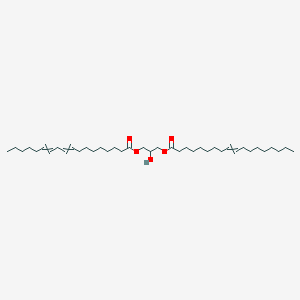

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
